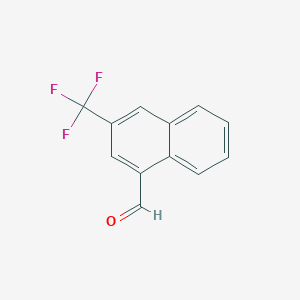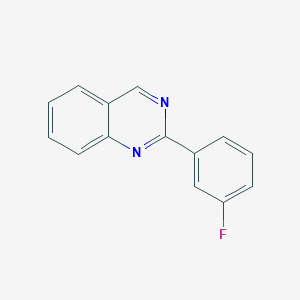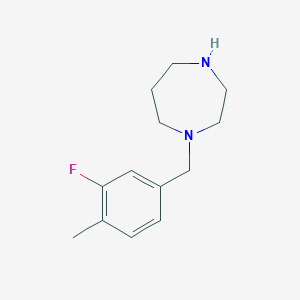
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 2-(trifluoromethyl)naphthalene using organometallic reagents such as tert-butyllithium in the presence of potassium tert-butoxide . This is followed by the reaction with carbon dioxide to form the corresponding carboxylic acid, which is then converted to the aldehyde.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde: Similar naphthalene structure but with a chloro group and a different substitution pattern.
Uniqueness
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications, particularly in the development of molecules with specific electronic and steric characteristics.
属性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChI 键 |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
